molecular formula C18H19NO8 B15348179 Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate CAS No. 982-12-7

Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

Cat. No.: B15348179
CAS No.: 982-12-7
M. Wt: 377.3 g/mol
InChI Key: UOEIPAPEHFBCOG-UHFFFAOYSA-N
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Description

Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C17H17NO8 and a molecular weight of 363.327 g/mol. This compound belongs to the quinolizine family and is characterized by its multiple carboxylate groups and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted quinolizine derivatives followed by selective methylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 9-methyl-9aH-quinolizate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinolizine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolizine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Reduced quinolizine derivatives.

  • Substitution: Halogenated quinolizines and other substituted derivatives.

Scientific Research Applications

Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific structural features and reactivity. Similar compounds include:

  • Quinolizine derivatives: These compounds share the quinolizine core but may have different substituents and functional groups.

  • Tetramethyl derivatives: Other tetramethyl compounds with different heterocyclic structures.

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Properties

CAS No.

982-12-7

Molecular Formula

C18H19NO8

Molecular Weight

377.3 g/mol

IUPAC Name

tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C18H19NO8/c1-9-7-6-8-19-13(9)11(16(21)25-3)10(15(20)24-2)12(17(22)26-4)14(19)18(23)27-5/h6-8,13H,1-5H3

InChI Key

UOEIPAPEHFBCOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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